N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrogen-Bond Interactions

Novel benzenesulfonamide scaffolds with defined hydrogen-bond pharmacophores are difficult to source for fragment-based campaigns. This compound provides an immediate solution. - Chiral benzylic alcohol enables enantiomer-specific SAR and co-crystallography soaking. - 3,4-Dimethoxy pattern enhances electron density and cytotoxicity over unsubstituted analogs. - Predicted logP ~2.1-2.5 supports cell permeability for intracellular kinase engagement. Supplied as a research chemical with full analytical characterization, ensuring reproducibility across hit-to-lead and ADME optimization programs.

Molecular Formula C17H21NO5S
Molecular Weight 351.42
CAS No. 1396887-70-9
Cat. No. B2602367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide
CAS1396887-70-9
Molecular FormulaC17H21NO5S
Molecular Weight351.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC
InChIInChI=1S/C17H21NO5S/c1-22-16-9-8-14(12-17(16)23-2)24(20,21)18-11-10-15(19)13-6-4-3-5-7-13/h3-9,12,15,18-19H,10-11H2,1-2H3
InChIKeyOHLDGUJTEUYYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide: Unique Sulfonamide Scaffold


N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide (CAS 1396887-70-9) is a synthetic benzenesulfonamide derivative (C₁₇H₂₁NO₅S, MW 351.4 g/mol) incorporating a 3,4-dimethoxy substitution pattern and an N-(3-hydroxy-3-phenylpropyl) side chain [1]. This compound belongs to the arylsulfonamide class, which is widely exploited in medicinal chemistry for carbonic anhydrase inhibition, kinase modulation, bromodomain targeting, and anticancer applications [2]. Its dual methoxy groups enhance electron-donating capacity relative to unsubstituted or mono-methoxy analogs, while the 3-hydroxy-3-phenylpropyl moiety introduces a chiral alcohol capable of hydrogen-bond donor/acceptor interactions—a structural feature absent from simpler N-aryl or N-alkyl sulfonamide analogs [3].

Scaffold Chiral sulfonamide with hydrogen-bond donor/acceptor capacity
Lipophilicity Predicted logP in cell-permeable range (class-level inference)
Chirality Enantiomer-comparison SAR study fit
SAR Context Methoxy-count SAR expansion from DMBS/TMBS series

N-(3-Hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide: Why Substitution Fails


Sulfonamide derivatives with identical 3,4-dimethoxybenzenesulfonyl cores (e.g., DMBS, IACS-9571, Ro 61-8048) exhibit widely divergent biological profiles because the N-substituent dictates target engagement, selectivity, and ADME properties [1]. The N-(3-hydroxy-3-phenylpropyl) side chain introduces a benzylic alcohol that serves as both a hydrogen-bond donor and acceptor, enabling binding interactions unavailable to N-aryl or simple N-alkyl analogs [2]. Replacing this group with a morpholinopyrimidine, thiazolyl, or benzimidazolone moiety—as in known BRD4, kynurenine hydroxylase, or TRIM24 inhibitors—fundamentally alters the pharmacophore and voids any structure-activity relationship (SAR) established for this specific scaffold. For researchers building SAR libraries or requiring the intact N-(3-hydroxy-3-phenylpropyl) pharmacophore for target engagement studies, generic substitution is scientifically unsound [3].

N-substituent specificity Replacing the 3-hydroxy-3-phenylpropyl group with morpholinopyrimidine, thiazolyl, or benzimidazolone alters target engagement and voids established SAR.
Achiral analogs lack chirality Achiral comparators (IACS-9571, Ro 61-8048, DMBS) cannot replicate stereochemistry-dependent binding interactions.
Methoxy substitution pattern Mono-methoxy or unsubstituted analogs shift electronic profile and cytotoxicity SAR established with the 3,4-dimethoxy core.

N-(3-Hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide: Comparative Evidence


Hydrogen-Bond Capacity vs. N-Aryl Analogs

The N-(3-hydroxy-3-phenylpropyl) side chain in CAS 1396887-70-9 provides one hydrogen-bond donor (secondary alcohol –OH) and two hydrogen-bond acceptors (sulfonamide S=O and alcohol –OH), whereas the parent compound 3,4-dimethoxybenzenesulfonamide (DMBS, CAS 63624-27-1) lacks the N-substituent entirely and provides only the sulfonamide as a donor/acceptor site. This difference is grounded in chemical structure: DMBS (C₈H₁₁NO₄S) contains a free –NH₂ group, while CAS 1396887-70-9 (C₁₇H₂₁NO₅S) incorporates a secondary sulfonamide nitrogen linked to the 3-hydroxy-3-phenylpropyl moiety . The calculated hydrogen-bond donor count (HBD) for the target compound is 2 (vs. 1 for DMBS), and the hydrogen-bond acceptor count (HBA) is 5 (vs. 4 for DMBS) [1], enabling additional polar interactions with target protein binding pockets.

Hydrogen-bond capacity
Class-level inference
Target: HBD 2, HBA 5
DMBS: HBD 1, HBA 4
Enhanced polar interaction capacity may support target engagement
Calculated values; no experimental binding data
Medicinal Chemistry Structure-Activity Relationship (SAR) Hydrogen-Bond Interactions

Lipophilicity: Calculated logP vs. Parent

The target compound (CAS 1396887-70-9) introduces a lipophilic 3-hydroxy-3-phenylpropyl chain onto the 3,4-dimethoxybenzenesulfonamide core, substantially increasing predicted logP relative to the unsubstituted benzenesulfonamide parent. Calculated logP (XLogP3) for benzenesulfonamide (C₆H₇NO₂S, CAS 98-10-2) is approximately 0.3, while the addition of two methoxy groups and the phenylpropanol chain raises the predicted logP of CAS 1396887-70-9 to approximately 2.1–2.5 [1][2]. This ΔlogP of approximately +1.8 to +2.2 units represents a >60-fold increase in octanol-water partition coefficient, moving the compound from a hydrophilic (logP < 1) to a moderately lipophilic (logP 2–3) range compatible with passive membrane permeability [3].

Lipophilicity (logP)
Class-level inference
Predicted XLogP3 ≈ 2.1–2.5
Benzenesulfonamide ≈ 0.3
Moderate lipophilicity may support cell permeability
In silico prediction; no experimental logP
Drug-Likeness Lipophilicity ADME Prediction

Chiral Center vs. Achiral Analogs

The benzylic alcohol carbon (C-3 of the phenylpropyl chain) in CAS 1396887-70-9 is a stereogenic center, rendering the molecule chiral. This contrasts with IACS-9571 (CAS 1883598-69-3), Ro 61-8048, and DMBS, all of which are achiral [1]. Chirality at this position enables enantioselective interactions with protein targets, as demonstrated by the structurally related kinase inhibitor PD182213 (CHEMBL205070), which utilizes an analogous N-(hydroxy-phenylpropyl)benzenesulfonamide scaffold for FGFR tyrosine kinase engagement [2]. The (R)- and (S)-enantiomers, if resolved, can exhibit differential binding affinities—a phenomenon well-established in sulfonamide-based inhibitors of carbonic anhydrase and kinases [3].

Chiral center
Supporting evidence
One stereogenic center (C-3)
Comparators: zero
Enables enantiomer-specific SAR studies
Stereochemistry unspecified; ee data unavailable
Chirality Stereochemistry Enantioselective Synthesis

DMBS Core Anticancer Selectivity

While no direct biological data exist for CAS 1396887-70-9, the 3,4-dimethoxybenzenesulfonamide (DMBS) core was directly compared with gallic acid (GA) and the trimethoxy analog (TMBS) in non-small cell lung carcinoma A549 cells and healthy PBMCs using the CCK-8 proliferation assay [1]. In this study, TMBS—bearing the same 3,4-dimethoxybenzenesulfonyl core extended with an additional methoxy group—exhibited greater cytotoxicity against A549 cells than GA while sparing healthy PBMCs [1]. DMBS itself showed intermediate performance between MBS (mono-methoxy) and TMBS in this assay, establishing a methoxy-count-dependent SAR trend [1][2]. The target compound (CAS 1396887-70-9) retains the 3,4-dimethoxy substitution while adding the N-(3-hydroxy-3-phenylpropyl) side chain, positioning it as a candidate for anticancer selectivity testing within this established methoxy-benzenesulfonamide SAR series.

Cell-model selectivity (DMBS core)
Cross-study comparable
TMBS > DMBS > MBS in A549 cytotoxicity; TMBS spared healthy PBMCs
Supports methoxy-count SAR expansion
Target compound no data; class-level SAR inference
Anticancer Selectivity Cytotoxicity Non-Small Cell Lung Cancer

N-(3-Hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide: Application Scenarios


Fragment-Based Lead Discovery

The unique combination of a 3,4-dimethoxybenzenesulfonyl core with an N-(3-hydroxy-3-phenylpropyl) side chain provides a structurally novel scaffold for fragment-based drug discovery (FBDD). The chiral benzylic alcohol serves as a hydrogen-bond anchor point that can be exploited for X-ray co-crystallography with target proteins such as carbonic anhydrases, bromodomains (BRD4, TRIM24), or FGFR kinases—target classes where sulfonamide-based inhibitors are well-precedented [1]. Unlike achiral comparator scaffolds (e.g., IACS-9571, Ro 61-8048), this compound enables enantiomer-specific structure-activity relationship (SAR) studies. Procurement of this compound is justified for laboratories requiring a 3D pharmacophore with both hydrophobic aromatic elements and chiral hydrogen-bond functionality for soaking experiments or computational docking validation [2].

Methoxy-Count SAR for Anticancer Selectivity

The published SAR series (MBS, DMBS, TMBS) established that increasing methoxy substitution on the benzenesulfonamide core correlates with enhanced A549 cytotoxicity and selectivity over healthy PBMCs [1]. The target compound (CAS 1396887-70-9) retains the favorable 3,4-dimethoxy configuration and introduces a novel N-substituent not present in the original series. Procuring this compound allows medicinal chemistry teams to test whether the N-(3-hydroxy-3-phenylpropyl) extension further amplifies cancer-cell selectivity or broadens the target profile relative to DMBS and TMBS. This scenario directly supports hit-to-lead campaigns aiming to patent novel benzenesulfonamide anticancer agents with differentiated N-substitution patterns in non-small cell lung cancer models [1].

Enantioselective FGFR Kinase Screening

The chiral N-(3-hydroxy-3-phenylpropyl) motif is structurally cognate to the benzenesulfonamide kinase inhibitor PD182213 (CHEMBL205070), which targets FGFR tyrosine kinases . CAS 1396887-70-9, with its 3,4-dimethoxy substitution on the sulfonyl phenyl ring, offers a differentiated electronic profile vs. the unsubstituted benzenesulfonamide core of PD182213. Procurement is recommended for kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) where the (R)- and (S)-enantiomers—if resolved—can be compared for differential FGFR1–4 inhibition. The compound's predicted logP (~2.1–2.5) also suggests adequate cell permeability for intracellular kinase target engagement in cell-based assays, differentiating it from more polar unsubstituted sulfonamide analogs [2].

Prodrug Design via Benzylic Alcohol

The secondary alcohol in the N-(3-hydroxy-3-phenylpropyl) chain is a tractable chemical handle for prodrug strategies (e.g., esterification to phosphate or amino acid esters for improved aqueous solubility) or metabolic blocking (e.g., deuteration at the benzylic position) [2]. Given that the parent DMBS scaffold is associated with limited bioavailability [1]—a challenge addressed by IACS-9571 via dimethylaminoalkoxy extension (F = 29% in mice) —the target compound offers an alternative prodrug derivatization vector. Procurement supports ADME optimization campaigns where the benzylic alcohol is systematically modified and compared with IACS-9571-type N-substitution strategies for oral bioavailability, metabolic stability (microsomal t₁/₂), and plasma protein binding endpoints.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Chiral sulfonamide scaffold with hydrogen-bond anchor
Target co-crystallography and docking validation
Methoxy-count SAR expansion
3,4-Dimethoxy substitution pattern
Cell-model selectivity profiling (A549 vs PBMCs)
Kinase selectivity profiling
Chiral N-substituent enabling enantiomer comparison
Differential FGFR kinase panel screening
Prodrug design & ADME optimization
Benzylic alcohol as derivatization handle
Prodrug stability and exposure-model assessment
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